Cas no 105618-26-6 (nor-Binaltorphimine)

nor-Binaltorphimine structure
Nom du produit:nor-Binaltorphimine
nor-Binaltorphimine Propriétés chimiques et physiques
Nom et identifiant
-
- 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol,7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-,(4bS,8R,8aS,10aS,11R,14aS,19aR,20bR)-
- 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,1...
- 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol,7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-,(4bS,8R,8aS,10aS,11R,14
- NOR -BINALTORPHIMINE
- nor-Binaltorphimine dihydrochloride
- nor-Binaltorphimine dihydrochloride,17,17'-(Dicyclopropylmethyl)-6,6',7,7'-6,6'-imino-7,7'-binorphinan-3,4',14,14'-tetroldihydrochloride
- nor-Binaltorphimine dihydrochloride,17,17\'-(Dicyclopropylmethyl)-6,6\',7,7\'-6,6\'-imino-7,7\'-binorphinan-3,4\',14,14\'-tetroldihydrochloride
- N-DeMethylbinaltrorphiMine
- N-DESMETHYLBINALTORPHIMINE
- norbinaltorphimine
- Nor-binaltorphimine2HCl
- nor-binaltrophimine
- NORBNI
- NOR-BNI DIHYDROCHLORIDE
- NOR-BNL 2HCL
- NCGC00024547-06
- nor-Binaltorphimine
- NCGC00024547-02
- Nor-bni
- PDSP2_001420
- (-)-norbinaltorphimine
- CS-0063559
- CHEMBL573214
- Lopac0_000806
- 11,12,13,14,19a,20b-dodecahydro-, (4bS,8R,8aS,10aS,11R,14aS,19aR,20bR)-
- C18130
- CHEBI:81529
- BP-20300
- 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol, 7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-, (4bS,8R,8aS,10aS,11R,
- lpha,8abeta,10aalpha,11beta,14aR*,19aalpha,20bbeta))- 4,8:11,15-dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[3,4-h:4',3'-b]carbazole-1,8a,10a,18-tetrol, 7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,
- 14aS,19aR,20bR)- (9CI)
- BDBM82551
- CCG-204890
- GTPL1642
- 4,8:11,15-Dimethano-20H-bisbenzofuro(2,3-a:3',2'-i)dipyrido(4,3-b:3',4'-h)carbazole-1,8a,10a,18-tetrol, 7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-, (4bS,8R,8aS,10aS,11R,14aS,19aR,20bR)-
- N-DEMETHYLBINALTORPHIMINE
- 105618-26-6
- Nor-Binaltorphamine
- NS00075557
- Q27087998
- ta,10aalpha,11beta,14aS*,19aalpha,20bbeta)]-
- UNII-36OOQ86QM1
- SDCCGSBI-0050783.P002
- NOR-BNI (HCI)2
- APSUXPSYBJVPPS-YAUKWVCOSA-N
- 4,8:11,15-Dimethano-20H-bisbenzofuro[2,3-a:3',2'-i]dipyrido[4,3-b:3',4'-h]carbazole-1,8a,10a,18-tetrol, 7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-, [8R-(4bS*,8alpha,8abe
- SCHEMBL12013206
- 4,8:11,15-Dimethano-20H-bisbenzofuro(2,3-a:3',2'-i)dipyrido(4,3-b:3',4'-h)carbazole-1,8a,10a,18-tetrol,7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-20-methyl-, (8R-(4bR*,8a
- DTXSID90897163
- NCGC00024547-04
- HY-117040
- NCGC00024547-03
- 4,8:11,15-Dimethano-20H-bisbenzofuro(2,3-a:3',2'-i)dipyrido(4,3-b:3',4'-h)carbazole-1,8a,10a,18-tetrol, 7,12-bis(cyclopropylmethyl)-5,6,7,8,9,10,11,12,13,14,19a,20b-dodecahydro-20-methyl-, (8R-(4bR*,8alpha,8abeta,10aalpha,11beta,14aR*,19aalpha,20bbeta))-
- 36OOQ86QM1
- (1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol
- DTXCID101326583
- BRD-K36381762-300-02-7
-
- Piscine à noyau: 1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1
- La clé Inchi: APSUXPSYBJVPPS-YAUKWVCOSA-N
- Sourire: O1C2=C(C=CC3C[C@@H]4[C@@]5(CC6=C([C@H]1[C@@]5(C=32)CCN4CC1CC1)NC1=C6C[C@]2([C@H]3CC4C=CC(=C5C=4[C@@]2(CCN3CC2CC2)[C@H]1O5)O)O)O)O
Propriétés calculées
- Qualité précise: 733.26900
- Masse isotopique unique: 661.31518610g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 49
- Nombre de liaisons rotatives: 2
- Complexité: 1340
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 8
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.2
- Charge de surface: 0
- Surface topologique des pôles: 122
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Solubilité: artificial CSF: soluble2mg/mL (prepare with sonication for 4 minutes)
- Le PSA: 121.65000
- Le LogP: 5.30390
- Solubilité: Impossible à utiliser
nor-Binaltorphimine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-396970A-1mg |
nor-Binaltorphimine dihydrochloride, |
105618-26-6 | ≥96% | 1mg |
¥226.00 | 2023-09-05 | |
1PlusChem | 1P007EI1-10mg |
nor-Binaltorphimine dihydrochloride |
105618-26-6 | 98% | 10mg |
$193.00 | 2025-03-11 | |
1PlusChem | 1P007EI1-1mg |
nor-Binaltorphimine dihydrochloride |
105618-26-6 | 98% | 1mg |
$202.00 | 2025-02-22 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396970-10 mg |
nor-Binaltorphimine dihydrochloride, |
105618-26-6 | ≥96% | 10mg |
¥1,196.00 | 2023-07-11 | |
1PlusChem | 1P007EI1-5mg |
nor-Binaltorphimine dihydrochloride |
105618-26-6 | 98% | 5mg |
$471.00 | 2025-02-22 | |
TRC | B387043-25mg |
nor-Binaltorphimine |
105618-26-6 | 25mg |
$ 265.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396970A-1 mg |
nor-Binaltorphimine dihydrochloride, |
105618-26-6 | ≥96% | 1mg |
¥226.00 | 2023-07-11 | |
TRC | B387043-10mg |
nor-Binaltorphimine |
105618-26-6 | 10mg |
$ 135.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396970-10mg |
nor-Binaltorphimine dihydrochloride, |
105618-26-6 | ≥96% | 10mg |
¥1196.00 | 2023-09-05 | |
A2B Chem LLC | AD44585-10mg |
nor-Binaltorphimine dihydrochloride |
105618-26-6 | ≥98% | 10mg |
$515.00 | 2024-04-20 |
nor-Binaltorphimine Littérature connexe
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
105618-26-6 (nor-Binaltorphimine) Produits connexes
- 697-22-3(6-Chloro-1,4-dioxaspiro[4.4]nonane)
- 1021031-32-2(2-[1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid)
- 2137033-89-5((1R)-1-(7-bromo-5-methyl-1-benzofuran-2-yl)butan-1-amine)
- 74684-84-7(2-Aminocyclopentanemethanamine)
- 1805594-13-1(2,6-Bis(trifluoromethyl)-3-iodobenzoic acid)
- 2377033-34-4(1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid)
- 2410309-62-3(Ethyl 8-amino-5-bromo-1,7-naphthyridine-3-carboxylate)
- 2097995-27-0((1-Amino-4-phenylpyrrolidin-3-yl)methanol)
- 727421-73-0(1-pentyl-1H-indole-3-carboxylic acid)
- 724749-06-8(5-4-(Dimethylamino)phenyl-4-ethyl-4H-1,2,4-triazole-3-thiol)
Fournisseurs recommandés
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
